1-(3-Biphenylyl)-2-pyrrolidinone
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Overview
Description
1-(3-Biphenylyl)-2-pyrrolidinone is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The pyrrolidinone moiety adds a five-membered lactam ring to the structure, which can influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Biphenylyl)-2-pyrrolidinone can be synthesized through various methods, including:
Suzuki-Miyaura Coupling Reaction: This method involves the coupling of a boronic acid derivative of biphenyl with a halogenated pyrrolidinone under palladium catalysis. The reaction typically requires a base such as potassium carbonate and is conducted in an organic solvent like toluene or ethanol.
Sonogashira Coupling Reaction: This method involves the coupling of a terminal alkyne with a halogenated biphenyl derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an amine solvent like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above-mentioned coupling reactions. The choice of method depends on factors such as cost, yield, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-(3-Biphenylyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives of the compound can react with nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Aminated or thiolated derivatives.
Scientific Research Applications
1-(3-Biphenylyl)-2-pyrrolidinone has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Biphenylyl)-2-pyrrolidinone involves its interaction with specific molecular targets. For example, as a PD-1/PD-L1 inhibitor, the compound can block the interaction between the programmed death-1 receptor (PD-1) and its ligand (PD-L1), thereby enhancing the immune response against cancer cells . This interaction is crucial for the compound’s potential therapeutic effects in cancer immunotherapy.
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-3-biphenylyl) methanol: Another biphenyl derivative studied for its PD-L1 inhibitory activity.
Isoxazole-containing biphenyl derivatives: These compounds have been evaluated for their potential as small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint.
Uniqueness
1-(3-Biphenylyl)-2-pyrrolidinone stands out due to its unique combination of a biphenyl structure and a pyrrolidinone moiety, which can influence its chemical reactivity and biological activity. Its potential as a PD-1/PD-L1 inhibitor makes it a promising candidate for further research in cancer immunotherapy.
Properties
Molecular Formula |
C16H15NO |
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Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-(3-phenylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H15NO/c18-16-10-5-11-17(16)15-9-4-8-14(12-15)13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2 |
InChI Key |
WKCAUOFGICVHOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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